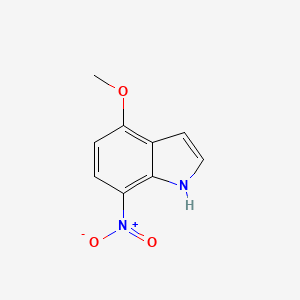

4-Methoxy-7-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCVSUQBPRSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743440 | |

| Record name | 4-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175913-27-6 | |

| Record name | 4-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-7-nitro-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methoxy-7-nitro-1H-indole (CAS No. 175913-27-6), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a strategic intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors.

Core Molecular Attributes of this compound

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and pharmaceuticals.[1] The unique substitution pattern of this molecule—an electron-donating methoxy group at the 4-position and a strongly electron-withdrawing nitro group at the 7-position—imparts a distinct electronic character that governs its reactivity and makes it a versatile synthetic intermediate.

| Property | Value | Source |

| CAS Number | 175913-27-6 | [2][3] |

| Molecular Formula | C₉H₈N₂O₃ | [2][3] |

| Molecular Weight | 192.17 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥97% (commercially available) | [2] |

| Storage | Store at room temperature in a dry, sealed container. | [3][4] |

Strategic Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed):

Part 1: Synthesis of 4-Methoxy-1H-indole (via Leimgruber-Batcho Synthesis) [6]

-

Step 1: Formation of the Enamine Intermediate

-

To a solution of 2-methoxy-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude enamine intermediate.

-

-

Step 2: Reductive Cyclization

-

Prepare activated zinc by stirring zinc powder in dilute HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.

-

Dissolve the crude enamine from Step 1 in glacial acetic acid.

-

Add the activated zinc portion-wise while maintaining the temperature between 20-30°C with an ice bath.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the organic phase with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxy-1H-indole.

-

Part 2: Nitration of 4-Methoxy-1H-indole

-

Step 3: Regioselective Nitration

-

Dissolve 4-methoxy-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a low temperature (e.g., 0-5°C).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate prepared in situ) while maintaining the low temperature. The electron-donating methoxy group at C4 and the indole nitrogen are expected to direct nitration to the C7 position.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully quench the reaction by pouring it onto ice water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted, in DMSO-d₆):

-

Indole N-H: A broad singlet around 11.5-12.0 ppm.

-

Aromatic Protons:

-

H5 and H6: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), showing ortho coupling. The H6 proton, being ortho to the nitro group, is expected to be further downfield.

-

H2 and H3: Protons on the pyrrole ring, likely appearing as a doublet of doublets or a triplet for H2 (around 7.5 ppm) and a doublet of doublets for H3 (around 6.5-7.0 ppm).

-

-

Methoxy Protons: A sharp singlet for the -OCH₃ group around 3.9-4.0 ppm.

¹³C NMR (Predicted):

-

The spectrum would show 9 distinct carbon signals. The carbons attached to the nitro group (C7) and the methoxy group (C4) would be significantly shifted. Aromatic carbons would appear in the 100-140 ppm range.

IR Spectroscopy (Predicted):

-

N-H stretch: A broad absorption around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretch: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretch (methoxy): An absorption around 1250 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a strategic precursor for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.

Caption: Key synthetic transformations of this compound.

A. Reduction of the Nitro Group

The reduction of the 7-nitro group to a 7-amino group is arguably the most critical transformation, as it opens up a plethora of possibilities for further derivatization. The resulting 7-amino-4-methoxy-1H-indole is a valuable intermediate for introducing diversity through amide bond formation, urea or thiourea synthesis, and sulfonamide formation.

Exemplary Protocol for Nitro Group Reduction:

-

Suspend this compound in ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

For the SnCl₂ reduction, basify the reaction mixture with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

-

For catalytic hydrogenation, filter the catalyst through a pad of celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 7-amino-4-methoxy-1H-indole.

B. N-Alkylation and N-Acylation

The indole nitrogen can be readily alkylated or acylated to introduce various side chains, which can be crucial for modulating biological activity and physicochemical properties.

General Protocol for N-Alkylation:

-

To a solution of this compound in an aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.

-

Stir the mixture for 15-30 minutes.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the product by chromatography or recrystallization.

C. Electrophilic Substitution at the C3 Position

The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack reaction (to introduce a formyl group) or the Mannich reaction (to introduce an aminomethyl group) can be employed to functionalize this position.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.[7] The 7-amino-4-methoxy-1H-indole, derived from the title compound, is an excellent starting point for the synthesis of kinase inhibitors. The amino group at the 7-position can be elaborated into various functionalities designed to interact with the solvent-exposed region of the kinase active site, while the indole core occupies the adenine-binding region. The methoxy group at the 4-position can influence the electronics of the ring system and provide a handle for further modification or interaction with the protein.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. As with many nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique electronic properties and versatile functional groups allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. In particular, its utility in the preparation of substituted 7-aminoindoles positions it as a key intermediate in the discovery and development of novel therapeutic agents, including kinase inhibitors. This guide provides a foundational understanding to facilitate its effective use in research and development.

References

-

ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved February 1, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved February 1, 2026, from [Link]

-

PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved February 1, 2026, from [Link]

-

LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved February 1, 2026, from [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). EP2644599A1 - Method for preparing 1-substituted-4-nitroimidazole compound.

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved February 1, 2026, from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.

-

LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-. Retrieved February 1, 2026, from [Link]

Sources

- 1. scitepress.org [scitepress.org]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. 1H-Indole, 4-methoxy-7-nitro-|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT [ijert.org]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methoxy-7-nitro-1H-indole Molecular Structure & Application

The following technical guide details the molecular structure, synthesis, and application profile of 4-Methoxy-7-nitro-1H-indole , a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.

Executive Technical Summary

This compound (CAS: 175913-27-6 ) is a fused bicyclic heteroaromatic compound characterized by a "push-pull" electronic system. The electron-donating methoxy group at the C4 position and the electron-withdrawing nitro group at the C7 position create a unique electrostatic potential map, making this scaffold a privileged intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Temsavir precursors) and kinase inhibitors .

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| pKa (Indole NH) | ~13.5 (Acidified by 7-NO₂ group compared to unsubstituted indole) |

| Key Application | Precursor for 4-methoxy-7-aminoindole (HIV-1 attachment inhibition) |

Molecular Architecture & Electronic Characterization

The reactivity of this compound is defined by the interplay between the electron-rich pyrrole ring and the highly polarized benzene ring.

Structural Analysis[1]

-

C4-Methoxy Group (+M Effect): The oxygen lone pair donates electron density into the benzene ring, activating the C5 position and increasing electron density at C3 via cross-conjugation. This steric bulk at C4 also influences binding pocket selectivity in enzymatic targets.

-

C7-Nitro Group (-M, -I Effect): The nitro group is a strong electron-withdrawing group (EWG). Located at C7, it significantly acidifies the indole N-H proton (lowering pKa) and deactivates the benzene ring towards further electrophilic substitution.

-

Dipole Moment: The opposing vectors of the C4-OMe and C7-NO₂ groups create a strong dipole, enhancing solubility in polar aprotic solvents (DMSO/DMF) which is critical for nucleophilic substitution reactions on the nitro group.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic distribution and primary reactive sites.

Caption: Functional reactivity map highlighting the electronic push-pull dynamic between the C4-methoxy activator and C7-nitro deactivator.

Synthetic Methodology

The synthesis of this compound is non-trivial due to the incompatibility of standard nitration conditions with the electron-rich indole ring (which favors C3 nitration). The most authoritative and scalable route is the Modified Batcho-Leimgruber Indole Synthesis , which constructs the pyrrole ring after establishing the benzene substitution pattern.

Protocol: Modified Batcho-Leimgruber Route

This protocol avoids the formation of regioisomeric mixtures common in direct nitration.

Precursor: 1-Methoxy-2-methyl-3,6-dinitrobenzene (derived from nitration of 2-methyl-3-nitroanisole).

Step 1: Enamine Formation[1]

-

Reagents: 1-Methoxy-2-methyl-3,6-dinitrobenzene,

-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[2] -

Conditions: Heat to 110°C in DMF for 4–6 hours.

-

Mechanism: Condensation of DMF-DMA with the acidic methyl group (activated by ortho/para nitro groups) yields the trans-

-dimethylaminostyrene intermediate. -

Checkpoint: The solution turns deep red/purple, indicating enamine formation.

Step 2: Selective Reductive Cyclization

Critical Step: Standard hydrogenation (H₂/Pd-C) will reduce both nitro groups. To retain the C7-nitro group, a selective reduction is required.

-

Reagents: Titanium(III) chloride (TiCl₃) or Iron/Acetic Acid (Fe/AcOH).

-

Protocol:

-

Dissolve the crude enamine in aqueous acetic acid.

-

Add Fe powder slowly at 50°C.

-

Monitor via TLC.[3] The nitro group ortho to the enamine side chain (position 2 of toluene) is selectively reduced to an amine, which immediately attacks the enamine double bond to close the pyrrole ring.

-

The C7-nitro (originally at position 3/6) remains intact due to steric protection or electronic deactivation relative to the participating nitro group.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Batcho-Leimgruber method, ensuring regioselective retention of the C7-nitro group.

Medicinal Chemistry Applications

HIV-1 Attachment Inhibitors

This scaffold is a direct precursor to the 4-methoxy-7-aminoindole core found in next-generation HIV-1 attachment inhibitors (analogs of Temsavir/Fostemsavir ).

-

Mechanism: The indole core binds to the gp120 viral envelope protein.

-

Role of Substituents:

-

C4-OMe: Contacts the hydrophobic pocket of gp120, improving binding affinity.

-

C7-Functionality: The nitro group is reduced to an amine and coupled with oxoacetyl-piperazine moieties to extend into the solvent channel, blocking CD4 receptor engagement.

-

Kinase Inhibition

The 7-nitro group serves as a "masked" handle for installing solubilizing groups or hydrogen bond donors/acceptors required for the hinge-binding region of kinase enzymes.

Characterization Data (Reference Standards)

Researchers should validate synthesized material against these expected spectral values.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH); δ 8.05 (d, 1H, H6, deshielded by NO₂); δ 6.80 (d, 1H, H5); δ 7.50 (t, 1H, H2); δ 6.90 (m, 1H, H3); δ 3.95 (s, 3H, OMe). |

| ¹³C NMR | Signals at ~150 ppm (C4-O), ~135 ppm (C7-NO₂), ~56 ppm (OMe). |

| Mass Spectrometry | [M+H]⁺ = 193.17 . Distinct fragmentation loss of -OMe (31 Da) or -NO₂ (46 Da). |

| IR Spectroscopy | 3300 cm⁻¹ (N-H stretch), 1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch). |

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Wang, T., et al. (2009). Discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects.[4] Journal of Medicinal Chemistry. Available at: [Link]

-

Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir.[5][6] Journal of Medicinal Chemistry. Available at: [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[7][8] Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for Batcho-Leimgruber methodology).

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-7-nitro-1H-indole

Executive Summary: 4-Methoxy-7-nitro-1H-indole is a vital heterocyclic compound, serving as a versatile building block in the development of pharmacologically active molecules and functional organic materials. This guide provides an in-depth, scientifically-grounded exploration of a robust and efficient pathway for its synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind strategic decisions in the synthesis, focusing on the highly effective Leimgruber-Batcho indole synthesis. It details the preparation of a key o-nitrotoluene precursor and its subsequent transformation into the target indole. The protocols provided are designed to be self-validating, supported by mechanistic insights and comprehensive references, ensuring researchers, scientists, and drug development professionals can confidently replicate and adapt these methods.

Part 1: Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring an electron-donating group at the 4-position and an electron-withdrawing group at the 7-position, makes it a particularly interesting intermediate for further functionalization.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 175913-27-6[1] |

| Molecular Formula | C₉H₈N₂O₃[1] |

| Molecular Weight | 192.17 g/mol [1] |

| Appearance | (Typically) Yellowish solid |

| SMILES | COC1=CC=C(C2=C1C=CN2)=O[1] |

The strategic placement of the methoxy and nitro groups allows for selective chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization, while the indole nucleus itself can undergo various electrophilic substitution reactions.

Part 2: Synthesis Strategy: The Leimgruber-Batcho Approach

While several methods exist for indole synthesis, such as the Fischer, Bartoli, and Madelung syntheses, the Leimgruber-Batcho synthesis is exceptionally well-suited for preparing 2,3-unsubstituted indoles with diverse substituents on the benzene ring.[2] Its primary advantages include high yields, the use of readily available starting materials, and mild reaction conditions for the final cyclization step.[2]

The core of the Leimgruber-Batcho synthesis involves the condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[3] Subsequent reductive cyclization of this intermediate yields the desired indole.[4]

Retrosynthetic Analysis

Our strategy begins with the target molecule and works backward to a logical starting material. The indole ring is formed via the Leimgruber-Batcho cyclization of an enamine, which itself is derived from the key precursor, 1-methoxy-2-methyl-3,6-dinitrobenzene. This precursor can be synthesized from a simpler substituted toluene.

Caption: Retrosynthetic pathway for this compound.

Part 3: Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide for the synthesis, from a commercially available starting material to the final product.

Workflow Overview

Caption: Experimental workflow from starting material to final product.

Step 1: Synthesis of 1-Methoxy-2-methyl-3-nitrobenzene

This transformation is achieved via a Sandmeyer-type reaction. The primary amine of 2-methyl-3-nitroaniline is first converted to a diazonium salt, which is subsequently displaced by a methoxy group from methanol.

Protocol:

-

Diazotization: Dissolve 2-methyl-3-nitroaniline in a mixture of methanol and sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Methoxylation: Slowly add the diazonium salt solution to a refluxing solution of copper(I) oxide (as a catalyst) in methanol.

-

Maintain reflux for 1-2 hours after the addition is complete to ensure full decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture, pour it into ice water, and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-methoxy-2-methyl-3-nitrobenzene.

Causality: The Sandmeyer reaction is a reliable method for introducing a wide range of substituents onto an aromatic ring in place of an amino group. The use of a copper catalyst is crucial for facilitating the decomposition of the diazonium salt and the substitution with methanol.

Step 2: Synthesis of 1-Methoxy-2-methyl-3,6-dinitrobenzene

The precursor from Step 1 is nitrated to introduce a second nitro group. The directing effects of the existing substituents (methoxy, methyl, and nitro) are key to achieving the desired regiochemistry. The strongly activating ortho-, para-directing methoxy group will primarily direct the incoming electrophile (NO₂⁺) to the C6 position.

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.

-

Slowly add 1-methoxy-2-methyl-3-nitrobenzene to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid.

-

Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.

Causality: The use of a potent nitrating mixture (H₂SO₄/HNO₃) is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. The low temperature helps to control the exothermic reaction and minimize side-product formation.

Step 3 & 4: Leimgruber-Batcho Synthesis of this compound

This two-step, one-pot procedure converts the key dinitro precursor into the final indole product.

Protocol:

Part A: Enamine Formation

-

To a solution of 1-methoxy-2-methyl-3,6-dinitrobenzene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[5]

-

Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture. The intermediate enamine is typically not isolated and is used directly in the next step.

Part B: Reductive Cyclization

-

Dilute the cooled reaction mixture from Part A with acetic acid.

-

Add activated zinc powder portion-wise while keeping the temperature between 20-30 °C using an ice bath.[5] The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours after the zinc addition is complete.

-

Workup: Filter the reaction mixture through a pad of Celite to remove zinc residues.

-

Extract the filtrate with ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.[5]

Causality: The DMF-DMA and pyrrolidine react with the activated methyl group of the o-nitrotoluene derivative to form the electron-rich enamine intermediate.[5] In the second step, a reducing agent like activated zinc in acetic acid selectively reduces the nitro group at the 2-position (ortho to the enamine substituent) to an amine.[5] This newly formed amine then undergoes spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine, to form the aromatic indole ring.[4] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be employed for the reductive cyclization.[2]

Part 4: Data Summary and Analysis

The following table provides a summary of the reagents and typical conditions for this synthesis pathway. Yields are estimates and will vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Methyl-3-nitroaniline | NaNO₂, H₂SO₄, Cu₂O | Methanol | 0 °C to Reflux | 60-70% |

| 2 | 1-Methoxy-2-methyl-3-nitrobenzene | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 °C | 80-90% |

| 3 & 4 | 1-Methoxy-2-methyl-3,6-dinitrobenzene | DMF-DMA, Pyrrolidine, Zn, Acetic Acid | DMF, Acetic Acid | Reflux, then RT | 65-75% |

Self-Validating System & Key Considerations:

-

Monitoring: Each step should be monitored by TLC to ensure completion and identify any potential side products.

-

Characterization: The structure and purity of intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. For example, the ¹H NMR spectrum of the final product should show characteristic peaks for the indole NH, the aromatic protons, and the methoxy group protons.

-

Optimization: The reductive cyclization step is critical. The choice of reducing agent (e.g., Zn/AcOH, Fe/AcOH, H₂/Pd-C) can influence the yield and may need to be optimized. Over-reduction could potentially reduce the second nitro group, leading to the corresponding 7-aminoindole derivative.

Part 5: Conclusion

This guide outlines a logical, efficient, and well-documented synthetic route to this compound, leveraging the power and reliability of the Leimgruber-Batcho indole synthesis. By carefully controlling the reaction conditions and understanding the underlying chemical principles of each step—from the initial Sandmeyer reaction to the final reductive cyclization—researchers can access this valuable chemical intermediate in high purity and good yield. This compound serves as a gateway to a wide array of more complex molecules, promising continued utility in the fields of medicinal chemistry and materials science.

References

- CN101823992A - Preparation method of 4-nitroindole - Google Patents.

-

The Leimgruber-Batcho Indole Synthesis - Organic Chemistry Division. Available at: [Link]

-

Fischer Indole Synthesis - YouTube. Professor Dave Explains. Available at: [Link]

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents.

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS - HETEROCYCLES. Available at: [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - ResearchGate. Available at: [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. Available at: [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. Available at: [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

-

Batcho–Leimgruber indole synthesis | Request PDF - ResearchGate. Available at: [Link]

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]

-

Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires - MDPI. Available at: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

-

Batcho–Leimgruber indole synthesis - Semantic Scholar. Available at: [Link]

-

Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC - NIH. Available at: [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available at: [Link]

-

Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals. Available at: [Link]

-

Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles - MavMatrix. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis - YouTube. ChemWis. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4-Methoxy-7-nitro-1H-indole

Executive Summary

4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6) represents a high-value "privileged scaffold" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its specific substitution pattern—combining an electron-donating methoxy group at C4 with an electron-withdrawing nitro group at C7—imparts unique electronic properties that are critical for the design of antitumor sulfonamides , tubulin polymerization inhibitors , and CNS-active agents .

This guide analyzes the compound not merely as a reagent, but as a latent pharmacophore. The 4-methoxy substituent is a validated determinant for binding affinity in the colchicine pocket of tubulin, while the 7-nitro group serves as a masked amine, essential for generating sulfonamide-based cell cycle inhibitors (e.g., analogs of E7010/E7070).

Part 1: Chemical Biology & Pharmacophore Analysis

Electronic Push-Pull System

The biological utility of this compound stems from its opposing electronic substituents:

-

C4-Methoxy (EDG): Increases electron density at the C3 position, enhancing reactivity for electrophilic aromatic substitution (e.g., formylation, acylation). Biologically, this group often functions as a hydrogen bond acceptor in protein active sites (e.g., Cys241 of

-tubulin). -

C7-Nitro (EWG): Significantly lowers the pKa of the indole N-H, modulating hydrogen bond donor capability. It serves as a metabolic "handle"; in vivo or ex vivo reduction to the 7-amino derivative allows for the attachment of bulky hydrophobic groups (sulfonamides) required for high-affinity target engagement.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold in drug design.

Caption: Functional decomposition of the this compound scaffold showing key interaction sites.

Part 2: Therapeutic Applications & Mechanism of Action

Antitumor Activity: Tubulin Polymerization Inhibition

The most significant application of this scaffold lies in the development of arylthioindoles and indolyl-sulfonamides .

-

Mechanism: Derivatives of 4-methoxy-7-nitroindole bind to the colchicine-binding site of

-tubulin. The 4-methoxy group mimics the pharmacophoric features of the A-ring of colchicine. -

Bioactivation: The 7-nitro group is typically reduced to an amine and sulfonylated. The resulting 7-sulfonamido-4-methoxyindoles arrest cells in the G1 or G2/M phase.

-

Key Insight: The 4-methoxy group is strictly required. Analogs lacking this group (4-H) often show a >100-fold loss in potency against cancer cell lines (e.g., HeLa, MCF-7).

CNS Activity: Serotonin (5-HT) Antagonism

4-Nitroindole derivatives have been identified as antagonists for 5-HT2A and 5-HT2C receptors.

-

Role: The nitro group provides a specific electrostatic profile that complements the receptor's binding pocket, distinct from the canonical tryptamine scaffold.

Part 3: Experimental Protocols

Synthesis of Bioactive 7-Sulfonamido Derivatives

Note: This protocol describes the conversion of the scaffold into a bioactive tubulin inhibitor.

Reagents:

-

This compound (Starting Material)[2]

-

Hydrazine hydrate (

) / Raney Nickel (Reduction) -

Benzenesulfonyl chloride derivatives (Coupling)

Step-by-Step Methodology:

-

Reduction: Dissolve this compound (1.0 eq) in MeOH/THF (1:1). Add Raney Nickel (10 mol%) and Hydrazine hydrate (5.0 eq) dropwise at

. Reflux for 2 hours.-

Validation: Monitor disappearance of the yellow nitro spot via TLC and appearance of the fluorescent amino-indole.

-

-

Coupling: Filter catalyst and concentrate. Redissolve crude amine in anhydrous Pyridine. Add Arylsulfonyl chloride (1.1 eq) at

. Stir at RT for 4 hours. -

Purification: Quench with 1N HCl, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

In Vitro Tubulin Polymerization Assay

This assay validates the core mechanism of action for 4-methoxyindole derivatives.

Materials:

-

Purified Tubulin (>99% from bovine brain)

-

GTP (Guantanosine triphosphate)

-

Fluorescence Plate Reader (

)

Protocol:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add test compound (dissolved in DMSO) to 96-well plates at varying concentrations (0.1

M – 100 -

Initiation: Add tubulin solution to wells at

. Transfer immediately to a plate reader pre-warmed to -

Measurement: Monitor absorbance at 340 nm or fluorescence (DAPI-based) every 30 seconds for 60 minutes.

-

Analysis: Calculate

(polymerization rate) and steady-state mass. Potent inhibitors (like Colchicine) will show a flat line (no polymerization).

Data Interpretation Table:

| Compound Class | 4-Substituent | 7-Substituent | Tubulin IC50 ( | Effect on MCF-7 Cells |

| Scaffold | Methoxy | Nitro | > 50 (Inactive) | Low Cytotoxicity |

| Active Drug | Methoxy | Sulfonamide | 0.5 - 2.0 | G2/M Arrest (High Potency) |

| Control | Hydrogen | Sulfonamide | > 20 | Inactive |

Part 4: Biological Pathway Visualization

The following diagram outlines the biological cascade from chemical precursor to therapeutic effect.

Caption: Pathway illustrating the conversion of the nitro-indole scaffold into a potent tubulin inhibitor.

References

-

Owa, T., et al. (2002). "Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle."[3] Journal of Medicinal Chemistry. Link

-

Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link (Contextual reference for methoxy-pharmacophore in tubulin binding).

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

-

Beckers, T., et al. (2012). "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists." Bioorganic & Medicinal Chemistry. Link

Sources

An In-depth Technical Guide on the Theoretical Studies of 4-Methoxy-7-nitro-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive theoretical exploration of 4-Methoxy-7-nitro-1H-indole, a promising but less-studied derivative. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic characteristics. This in-silico analysis serves as a predictive framework to understand its reactivity, stability, and potential as a pharmacophore. The methodologies and insights presented herein are designed to accelerate the rational design of novel indole-based therapeutics.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The therapeutic landscape is rich with indole-containing drugs demonstrating anticancer, anti-inflammatory, antihypertensive, and antipsychotic activities.[1] The introduction of electron-donating groups, such as a methoxy group, and electron-withdrawing groups, like a nitro group, can significantly modulate the electronic properties and, consequently, the biological activity of the indole core.[2][3]

This compound presents an intriguing case for theoretical investigation. The interplay between the electron-donating methoxy group at the 4-position and the electron-withdrawing nitro group at the 7-position is anticipated to create a unique electronic distribution, influencing its reactivity and intermolecular interactions. This guide will systematically dissect these electronic effects and predict the molecule's behavior, providing a solid theoretical foundation for future experimental work.

Computational Methodology: A Self-Validating System

To ensure the reliability of our theoretical predictions, we will employ a computational protocol that has been successfully applied to similar nitro-indole derivatives.[4][5] The core of our investigation will be Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The first step in our theoretical study is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using a suitable DFT functional, such as B3LYP, in conjunction with a robust basis set like cc-pVTZ.[4][5] The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: cc-pVTZ.

-

Calculation Type: Opt Freq (Optimization followed by frequency calculation).

-

Solvation Model (Optional): To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

-

Output Analysis: Verify the convergence of the optimization and confirm the absence of imaginary frequencies. The optimized Cartesian coordinates will be used for all subsequent calculations.

Molecular Structure and Spectroscopic Profile

The optimized geometry provides a wealth of information about the molecule's bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the indole ring.

Predicted Vibrational Spectra (FT-IR and FT-Raman)

The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[4][5] The characteristic vibrational modes of the nitro (NO2) and methoxy (O-CH3) groups, as well as the indole N-H stretch, will be of particular interest for spectroscopic identification. The theoretical spectra serve as a benchmark for experimental characterization.[6][7]

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the indole N-H bond |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the aromatic rings |

| Asymmetric NO₂ Stretch | ~1560 | Asymmetric stretching of the nitro group |

| Symmetric NO₂ Stretch | ~1350 | Symmetric stretching of the nitro group |

| C-O-C Stretch | ~1250 | Stretching of the methoxy ether linkage |

Note: These are approximate values and may vary slightly depending on the computational level of theory.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its chemical behavior and biological activity. We will explore several key electronic properties to gain a deeper understanding of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[4][5] A smaller energy gap suggests higher reactivity.

Diagram: HOMO-LUMO Distribution

Caption: Frontier Molecular Orbitals and the Energy Gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[4][5] The MEP surface is colored according to the electrostatic potential, with red indicating electron-rich regions (nucleophilic) and blue representing electron-poor regions (electrophilic). This information is invaluable for predicting how the molecule will interact with biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule.[4][5] It allows for the quantification of hyperconjugative interactions, which contribute to the molecule's stability. By examining the NBO charges on each atom, we can gain further insights into the electron-donating and -withdrawing effects of the substituents.

Potential for Drug Development: Molecular Docking

To assess the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[1][7] This computational technique predicts the preferred binding orientation of a ligand to a specific protein target. By docking our molecule into the active sites of relevant enzymes or receptors implicated in diseases like cancer or inflammation, we can estimate its binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[7][8]

Experimental Workflow: Molecular Docking

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

This in-depth theoretical guide has outlined a comprehensive computational framework for the study of this compound. By leveraging DFT calculations, we can predict its structural, spectroscopic, and electronic properties, providing valuable insights into its reactivity and stability. Furthermore, molecular docking simulations can offer a preliminary assessment of its potential as a drug candidate. The theoretical data generated through these methods will serve as a crucial roadmap for the synthesis, characterization, and biological evaluation of this promising indole derivative, ultimately accelerating its journey from a theoretical concept to a potential therapeutic agent.

References

-

Kaushik, N., Kaushik, N., Attri, P., Kumar, N., Kim, C., Verma, A., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

Arora, M., et al. (2021). Molecular Docking Study of Indole Moiety as an Anti-Cancer, Anti-Inflammatory, And Antitubercular Agent. Journal of Pharmaceutical Science and Bioscientific Research, 11(4), 88-93. [Link]

-

Asath, R. M., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1214, 128203. [Link]

-

Gupta, S., & Singh, H. J. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling, 26(4), 83. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. [Link]

-

IJERT. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

-

Razak, S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 22186. [Link]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational studies on nitro derivatives of BN indole as high energetic material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. preprints.org [preprints.org]

- 8. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 4-Methoxy-7-nitro-1H-indole

Introduction: Unveiling Cellular Hypoxia with 4-Methoxy-7-nitro-1H-indole

This compound (4M7NI) is a cell-permeable small molecule designed for the sensitive detection of nitroreductase activity in living cells. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents. The key to 4M7NI's utility as a fluorescent probe lies in its 7-nitro functional group. In its native state, the electron-withdrawing nitro group quenches the intrinsic fluorescence of the indole ring system. However, in the presence of nitroreductase enzymes, the nitro group is reduced to a highly fluorescent amino group (4-Methoxy-7-amino-1H-indole). This "turn-on" fluorescent response provides a direct and quantifiable measure of nitroreductase activity.

Nitroreductases are a class of enzymes that are significantly upregulated in hypoxic (low oxygen) environments, a hallmark of solid tumors and a factor in resistance to cancer therapies.[1][2] This makes 4M7NI a powerful tool for researchers in oncology, drug discovery, and cell biology to:

-

Identify and quantify hypoxic cells within a population.

-

Screen for inhibitors or activators of nitroreductase enzymes.

-

Study the physiological consequences of hypoxia in various disease models.

-

Evaluate the efficacy of hypoxia-activated prodrugs.

This guide provides a comprehensive overview of the principles, protocols, and best practices for utilizing 4M7NI in cell-based assays.

Mechanism of Action: A Fluorescence "Switch" for Nitroreductase Activity

The functionality of 4M7NI is predicated on a well-established mechanism of fluorescence quenching and restoration. The 7-nitro group, being strongly electron-withdrawing, effectively quenches the fluorescence of the methoxy-indole fluorophore through a process known as photoinduced electron transfer (PET).

Upon entering a cell and in the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group of 4M7NI undergoes a six-electron reduction to form the corresponding 7-amino derivative.[3][4] This conversion from an electron-withdrawing to an electron-donating group eliminates the quenching effect, leading to a significant increase in fluorescence intensity.

Figure 1. Mechanism of 4M7NI activation.

Photophysical Properties

| Property | This compound (4M7NI) | 4-Methoxy-7-amino-1H-indole (Fluorescent Product) |

| Appearance | Off-white to light brown powder | Colorless in solution |

| Fluorescence | Negligible | Strong, visible fluorescence |

| Estimated Excitation (Ex) | N/A | ~350 - 380 nm |

| Estimated Emission (Em) | N/A | ~430 - 460 nm |

| Quantum Yield (Φ) | < 0.01 | Significantly higher (estimated > 0.5) |

Note: The exact excitation and emission maxima may vary depending on the solvent, pH, and cellular environment.

Application 1: Detection of Cellular Hypoxia

This protocol describes a method for identifying hypoxic cells in culture by measuring the increase in fluorescence from 4M7NI due to endogenous nitroreductase activity.

Experimental Workflow

Figure 2. Workflow for detecting cellular hypoxia.

Materials Required

-

This compound (4M7NI)

-

Anhydrous DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well clear-bottom, black-walled microplates

-

Hypoxia chamber or incubator with O2 control

-

Fluorescence microplate reader or fluorescence microscope

Protocol

1. Reagent Preparation:

-

4M7NI Stock Solution (10 mM): Dissolve 1.92 mg of 4M7NI in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store at -20°C, protected from light.

2. Cell Seeding:

-

Seed cells into a 96-well clear-bottom, black-walled plate at a density that will result in 80-90% confluency at the time of the assay.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

3. Induction of Hypoxia:

-

Transfer the plate to a hypoxia chamber or incubator set to 1% O2, 5% CO2 at 37°C.

-

Incubate for 12-24 hours to allow for the upregulation of nitroreductases.

-

For a normoxic control, keep a parallel plate under standard culture conditions (21% O2, 5% CO2).

4. Probe Loading:

-

Prepare a working solution of 4M7NI by diluting the 10 mM stock solution in complete cell culture medium to a final concentration of 10 µM.[6]

-

Remove the plates from the incubator. Aspirate the old medium.

-

Add 100 µL of the 10 µM 4M7NI working solution to each well.

-

Optional Negative Control: To confirm the signal is from nitroreductase activity, pre-incubate some wells with a nitroreductase inhibitor, such as dicoumarol (e.g., 400 µM), for 1 hour before adding the 4M7NI probe.[7]

5. Incubation:

-

Return the plates to their respective hypoxic and normoxic incubators.

-

Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.

6. Fluorescence Measurement:

-

Microplate Reader:

-

Set the reader to measure fluorescence with excitation at ~360 nm and emission at ~450 nm.

-

Record the fluorescence intensity from each well.

-

-

Fluorescence Microscopy:

-

Wash the cells twice with 100 µL of warm PBS.

-

Add 100 µL of fresh PBS or imaging buffer to each well.

-

Image the cells using a DAPI filter set or equivalent.

-

Acquire images from both hypoxic and normoxic wells.

-

Expected Results

Cells incubated under hypoxic conditions are expected to show a significant increase in fluorescence intensity compared to cells cultured under normoxic conditions. The fluorescence should be localized within the cytoplasm. Cells treated with a nitroreductase inhibitor should exhibit fluorescence levels similar to the normoxic control, confirming the specificity of the assay.

Application 2: Screening for Nitroreductase Modulators

This protocol provides a framework for a high-throughput screen (HTS) to identify compounds that either inhibit or enhance nitroreductase activity.

Experimental Workflow

Figure 3. HTS workflow for nitroreductase modulators.

Protocol

1. Cell Preparation:

-

This assay can be performed using either cell lysates from hypoxic cells or with purified nitroreductase enzyme. For a cell-based screen, use cells known to express high levels of nitroreductase under hypoxic conditions.

-

Seed cells in a 96-well or 384-well plate as described previously. Induce hypoxia if necessary.

2. Compound Addition:

-

Prepare a library of test compounds at the desired screening concentration in an appropriate buffer (e.g., PBS with a low percentage of DMSO).

-

Add the test compounds to the wells.

-

Include the following controls:

-

Positive Control (No Inhibition): Vehicle (e.g., DMSO) only.

-

Negative Control (Maximal Inhibition): A known nitroreductase inhibitor like dicoumarol.

-

3. Assay Initiation:

-

Prepare an assay solution containing 10 µM 4M7NI and a saturating concentration of NADH (e.g., 100-300 µM) in a suitable buffer (e.g., PBS, pH 7.4).[7][8]

-

Add the assay solution to all wells to initiate the reaction.

4. Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation period (e.g., 60 minutes). Use Ex/Em settings of ~360 nm/~450 nm.

5. Data Analysis:

-

Subtract the background fluorescence (wells with no cells/enzyme).

-

Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.

Trustworthiness and Self-Validation

To ensure the reliability of results obtained with 4M7NI, it is crucial to incorporate proper controls into every experiment:

-

Normoxic vs. Hypoxic Control: This is the most critical comparison to validate that the observed fluorescence is due to a hypoxia-induced process.

-

Inhibitor Control: Using a known nitroreductase inhibitor like dicoumarol confirms that the enzymatic activity of nitroreductase is responsible for the fluorescence signal.

-

Cell-Free Control: Measuring the fluorescence of 4M7NI in media alone ensures there is no spontaneous degradation of the probe to a fluorescent species.

-

Cell Viability Assay: Parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo®) should be performed, especially when screening compounds, to ensure that any observed decrease in fluorescence is not due to cell death.

Conclusion

This compound is a valuable tool for the study of cellular hypoxia and nitroreductase activity. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for a range of applications from qualitative imaging to quantitative high-throughput screening. By understanding the principles behind the assay and employing rigorous controls, researchers can confidently generate reliable and insightful data in the fields of cancer biology and drug development.

References

-

Zheng, X., et al. (2018). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Staderini, M., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science. [Link]

-

Staderini, M., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PubMed Central. [Link]

-

Giraud, M., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega. [Link]

-

Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules. [Link]

-

Wang, Y., et al. (2020). Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe. PubMed. [Link]

-

Sawyer, J. M., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry. [Link]

-

Li, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. PubMed Central. [Link]

-

Giraud, M., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. PubMed Central. [Link]

-

Nishida, J., et al. (2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ResearchGate. [Link]

-

Wang, Q., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]

-

Tran, E., et al. (2025). Nitroreductase-Activated Probes for Monitoring Hypoxia. ACS Sensors. [Link]

-

Kazi, A., et al. (2025). Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. PubMed Central. [Link]

-

Liu, Y., et al. (2020). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PubMed Central. [Link]

-

Neumaier, F., et al. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. EJNMMI Radiopharmacy and Chemistry. [Link]

-

ResearchGate. (2025). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. [Link]

-

Tran, E., et al. (2025). Nitroreductase-Activated Probes for Monitoring Hypoxia. PubMed. [Link]

-

Li, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. ResearchGate. [Link]

-

Functional Materials. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials. [Link]

-

ResearchGate. (2024). Synthesis and radiolabeling of a nitrofuran derivate with 18F for identification of areas of hypoxia in the tumor microenvironment. ResearchGate. [Link]

-

Wang, Q., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications. [Link]

-

Lee, J., et al. (2025). Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A. PubMed. [Link]

-

Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed Central. [Link]

Sources

- 1. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Analytical Methods for 4-Methoxy-7-nitro-1H-indole Quantification

Part 1: Introduction & Physicochemical Context[1]

Executive Summary

4-Methoxy-7-nitro-1H-indole is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and indole-based alkaloids.[1] Its structural integrity is defined by the "push-pull" electronic system created by the electron-donating methoxy group at C4 and the electron-withdrawing nitro group at C7.

This application note addresses the specific analytical challenges posed by this molecule:

-

Regioisomer Resolution: Differentiating the 7-nitro isomer from potential 5-nitro or 6-nitro byproducts formed during non-selective nitration.

-

Detection Sensitivity: Leveraging the nitro-chromophore for UV sensitivity while acknowledging its fluorescence-quenching properties.[2]

-

Stability: Mitigating oxidative degradation typical of electron-rich indole systems.[2]

Molecular Profile[1][3]

-

Molecular Weight: 192.17 g/mol [3]

-

Predicted LogP: ~2.08 (Moderate hydrophobicity)

-

pKa: Indole NH > 15 (Neutral under standard HPLC conditions)

Part 2: Analytical Workflow & Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the concentration and purpose of the analysis.

Figure 1: Decision matrix for selecting between HPLC-PDA and LC-MS/MS based on analytical thresholds.

Part 3: Method A - HPLC-PDA (Purity & Assay)

This method is the "workhorse" for Quality Control.[2] It utilizes the strong UV absorption of the nitro group.[2] Unlike unsubstituted indoles, fluorescence detection is NOT recommended due to the quenching effect of the 7-nitro group.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | Provides necessary hydrophobic selectivity to separate the target from polar precursors (4-methoxyindole). |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and improves peak shape for nitrogenous bases.[2] |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reproducibility.[2] |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[2] |

| Detection | PDA: Extract at 254 nm and 330 nm | 254 nm is universal; 330 nm targets the nitro-indole conjugation band, increasing specificity.[2] |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Isocratic hold to elute polar salts |

| 15.0 | 95 | Linear Gradient |

| 18.0 | 95 | Wash Step |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End of Run |

Standard Preparation Protocol

-

Stock Solution: Weigh 10.0 mg of this compound reference standard into a 20 mL amber volumetric flask (protect from light). Dissolve in 100% Acetonitrile.[2] Sonicate for 5 mins.

-

Working Standard: Dilute the stock 1:10 with Water/ACN (50:50) to reach a target concentration of 50 µg/mL.[2]

-

System Suitability:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 5000

-

%RSD (n=6 injections): < 1.0%

-

Part 4: Method B - LC-MS/MS (Trace Impurity Analysis)

Used when quantifying this molecule as a trace impurity (e.g., unreacted intermediate in a final drug substance) or for genotoxic impurity (GTI) screening.

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Mode (ESI+) is standard.[2]

-

Note: While nitro groups are electron-withdrawing, the indole nitrogen and methoxy oxygen allow for protonation

.

-

-

Precursor Ion: m/z 193.06

MRM Transitions (Quantification)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |

| Quantifier | 193.1 | 147.1 | 20 | Loss of Nitro group (-NO₂) or Methoxy rearrangement |

| Qualifier 1 | 193.1 | 178.1 | 15 | Loss of Methyl radical (-CH₃) |

| Qualifier 2 | 193.1 | 132.1 | 35 | Ring fragmentation |

Note: Exact collision energies must be optimized on the specific instrument (e.g., Triple Quad).

Part 5: Synthesis & Impurity Context[1]

Understanding the synthesis is vital for method development.[2] The most common route involves the Leimgruber-Batcho indole synthesis or direct nitration.[2]

Critical Impurity Markers

-

4-Methoxyindole (Starting Material):

-

Detection: Elutes significantly earlier (more polar, lacks nitro group).[2]

-

Risk: Incomplete reaction.

-

-

Regioisomers (4-Methoxy-5 -nitroindole):

Figure 2: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

Part 6: References

-

PubChem. (2025).[2][4] 4-Methoxy-7-nitro-indoline (Related Structure & Properties). National Library of Medicine.[2] Retrieved February 1, 2026, from [Link]

-

Zhang, T., et al. (2023).[2][6] "Praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles." Organic Letters, 25, 4468-4472.[2][6] (Context for Indole Synthesis/Aromatization).

-

Bagul, V. A., et al. (2025).[2][7][8] "LC-MS/MS Method for Identification & Quantification of Nitroso Impurities." International Journal of Pharmaceutical Sciences and Nanotechnology. (Methodology for Nitro-impurity quantification).[2][9][10][11]

-

Reimann, E., et al. (1995).[2] "Synthesis of 4-methoxy-7-nitroindoles." Archiv der Pharmazie. (Foundational synthesis chemistry for regioisomer identification).

Disclaimer

This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Methoxy-7-nitro-indoline | C9H10N2O3 | CID 17945827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 872975-24-1|4-Methoxy-7-nitroindoline|BLD Pharm [bldpharm.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Analytical Characterization of 4-Methoxy-7-nitro-1H-indole

The following Application Note and Protocol guide is designed for 4-Methoxy-7-nitro-1H-indole , a specialized heterocyclic building block. This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure reproducibility and scientific rigor.

Introduction & Chemical Context

This compound (CAS: 175913-27-6) is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors.[1] Its structural uniqueness lies in the "push-pull" electronic system: the electron-donating methoxy group at C4 and the strongly electron-withdrawing nitro group at C7.[1]

This electronic environment creates specific analytical challenges:

-

Solubility: The nitro group enhances polarity, but the planar aromatic system favors stacking, often leading to poor solubility in non-polar solvents.[1]

-

Acidity: The C7-nitro group significantly increases the acidity of the N1-proton compared to unsubstituted indole, affecting retention behavior in HPLC.

-

Lability: While generally stable, nitroindoles can undergo photo-oxidation; light protection during analysis is recommended.[1]

Part 1: High-Performance Liquid Chromatography (HPLC) Protocol

Method Development Rational

-

Column Selection: A C18 (Octadecyl) stationary phase is selected due to the compound's moderate lipophilicity (LogP ~2.08). A "Base Deactivated" (BDS) or end-capped column is essential to prevent peak tailing caused by the interaction of the indole nitrogen with residual silanols.[1]

-

Mobile Phase: An acidic mobile phase (pH ~2.5-3.[1]0) is strictly required. The nitro group lowers the pKa of the indole NH, but it remains neutral at pH 3.[1] Maintaining the protonated/neutral state ensures a sharp peak shape.[1]

-

Detection: Nitro-aromatics possess a distinct chromophore.[1] While 254 nm is standard, 330-350 nm is a more specific region for the nitro-indole conjugated system, reducing interference from simple benzenoid impurities.[1]

Experimental Conditions

| Parameter | Specification |

| Instrument | HPLC System with PDA/DAD Detector (e.g., Agilent 1260/1290) |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent) |